A Technical Guide to the Chemical Properties of 1,6-Naphthyridine-2-carboxylic Acid
A Technical Guide to the Chemical Properties of 1,6-Naphthyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, nitrogen-containing scaffold makes it a valuable building block, or pharmacophore, in the design of biologically active molecules. Derivatives of the 1,6-naphthyridine core have demonstrated a wide range of therapeutic potential, including roles as kinase inhibitors for oncology and as agents targeting neurodegenerative and infectious diseases. This document provides a comprehensive overview of the core chemical properties of 1,6-Naphthyridine-2-carboxylic acid, including its physical and spectroscopic data, a detailed experimental protocol for its synthesis via nitrile hydrolysis, and its role in inhibiting key cellular signaling pathways.
Core Chemical and Physical Properties
1,6-Naphthyridine-2-carboxylic acid (CAS 197507-59-8) is typically a light brown solid at room temperature.[1][2] Its stability and reactivity make it a versatile intermediate in various synthetic pathways.[1] Key quantitative properties are summarized in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of 1,6-Naphthyridine-2-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂ | [1][2] |
| Molecular Weight | 174.16 g/mol | [1][2] |
| Appearance | Light brown solid | [1][2] |
| Melting Point | 290°C (with decomposition) | [3][4] |
| pKa (Predicted) | 3.77 ± 0.30 | [2] |
| Boiling Point (Predicted) | 385.8 ± 27.0 °C | [2] |
| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [2] |
| InChI Key | OZZMWXQJCJUCEJ-UHFFFAOYSA-N | [3] |
| CAS Number | 197507-59-8 | [1][3] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1,6-Naphthyridine-2-carboxylic Acid
| Spectrum Type | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the naphthyridine ring are expected in the δ 7.5-9.5 ppm range. - The carboxylic acid proton (-COOH) would appear as a broad singlet, typically downfield (> δ 10 ppm). |
| ¹³C NMR | - Aromatic carbons are expected in the δ 120-155 ppm range. - The carbonyl carbon (-C OOH) is highly deshielded, appearing in the δ 160-180 ppm region. |
| Infrared (IR) | - A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹. - A strong C=O (carbonyl) stretch is expected around 1700-1730 cm⁻¹. - C=N and C=C stretches from the aromatic rings are expected in the 1450-1630 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 174. - A common fragmentation pattern is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z = 129. |
Synthesis and Experimental Protocols
A primary route to 1,6-Naphthyridine-2-carboxylic acid is the hydrolysis of its corresponding nitrile precursor, 2-cyano-1,6-naphthyridine. This transformation can be achieved under acidic or basic conditions, which cleave the carbon-nitrogen triple bond. The following protocol details a standard acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Cyano-1,6-naphthyridine
Objective: To synthesize 1,6-Naphthyridine-2-carboxylic acid from 2-cyano-1,6-naphthyridine.
Materials:
-
2-Cyano-1,6-naphthyridine
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Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Sodium Hydroxide (NaOH) solution (for pH adjustment)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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pH paper or meter
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-cyano-1,6-naphthyridine in a 1:1 mixture of deionized water and concentrated hydrochloric acid.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110°C) using a heating mantle.
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Monitoring: Allow the reaction to proceed under reflux for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting nitrile.
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Cooling and Neutralization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
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Precipitation: Carefully neutralize the reaction mixture by the slow addition of an aqueous NaOH solution until the pH is approximately 3-4. The carboxylic acid is often least soluble near its pKa.
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Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
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Drying: Dry the purified 1,6-Naphthyridine-2-carboxylic acid product under vacuum to a constant weight.
The workflow for this synthetic transformation is illustrated in the diagram below.
Biological Activity and Signaling Pathways
The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with biological targets.[5] Notably, derivatives of this core have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.
Aberrant FGFR4 signaling, driven by its ligand FGF19, is an oncogenic driver in certain cancers, particularly hepatocellular carcinoma.[6] The binding of FGF19 to FGFR4 induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like FRS2. This event triggers downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and inhibit apoptosis.[7][8]
1,6-Naphthyridine-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and blocking the initiation of these downstream oncogenic signals.
The diagram below illustrates the FGFR4 signaling pathway and the mechanism of its inhibition.
Conclusion
1,6-Naphthyridine-2-carboxylic acid is a foundational molecule for the development of advanced materials and novel therapeutics. Its well-defined chemical properties, combined with the proven biological relevance of its derivatives, ensure its continued importance in research and development. This guide provides core data and protocols to support scientists in leveraging this versatile compound for their specific applications, from synthetic chemistry to targeted drug design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. fishersci.at [fishersci.at]
- 4. 197507-59-8 Cas No. | 1,6-Naphthyridine-2-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Page loading... [wap.guidechem.com]
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